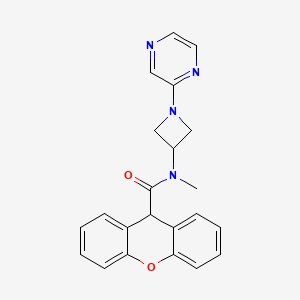
N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-9H-xanthene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-9H-xanthene-9-carboxamide, also known as Xanomeline, is a novel muscarinic agonist that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in the treatment of various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression.
Mechanism of Action
N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-9H-xanthene-9-carboxamide is a selective muscarinic agonist that activates the M1 and M4 subtypes of muscarinic receptors. Activation of these receptors leads to the release of acetylcholine, which is a neurotransmitter that plays a key role in cognitive function, learning, and memory. N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-9H-xanthene-9-carboxamide has been shown to enhance the release of acetylcholine in the hippocampus, which is a brain region that is critical for learning and memory.
Biochemical and Physiological Effects:
N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-9H-xanthene-9-carboxamide has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of acetylcholine in the hippocampus, which is a key neurotransmitter involved in learning and memory. N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-9H-xanthene-9-carboxamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. In addition, N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-9H-xanthene-9-carboxamide has been found to increase the levels of cyclic AMP (cAMP), which is a second messenger that plays a key role in cellular signaling.
Advantages and Limitations for Lab Experiments
One of the advantages of N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-9H-xanthene-9-carboxamide is its selectivity for the M1 and M4 subtypes of muscarinic receptors, which reduces the risk of off-target effects. N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-9H-xanthene-9-carboxamide has also been shown to have a good safety profile in animal studies. However, N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-9H-xanthene-9-carboxamide has a short half-life and is rapidly metabolized in the liver, which limits its bioavailability. In addition, N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-9H-xanthene-9-carboxamide has poor solubility in water, which can make it difficult to administer in animal studies.
Future Directions
There are several future directions for research on N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-9H-xanthene-9-carboxamide. One potential direction is to investigate the effects of N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-9H-xanthene-9-carboxamide on other neurological and psychiatric disorders, such as Huntington's disease and bipolar disorder. Another direction is to develop new formulations of N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-9H-xanthene-9-carboxamide that improve its bioavailability and solubility. Finally, further studies are needed to better understand the mechanism of action of N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-9H-xanthene-9-carboxamide and its potential therapeutic applications.
Synthesis Methods
The synthesis of N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-9H-xanthene-9-carboxamide involves the reaction of 9H-xanthene-9-carboxylic acid with N-methylpyrazine-2-carboxamide and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) in the presence of N-methylmorpholine (NMM) as a catalyst. The reaction is carried out in dimethylformamide (DMF) at room temperature for 24 hours, followed by purification using column chromatography. The yield of N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-9H-xanthene-9-carboxamide obtained by this method is around 60%.
Scientific Research Applications
N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-9H-xanthene-9-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-9H-xanthene-9-carboxamide has also been found to have antidepressant-like effects in animal models of depression. In addition, N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-9H-xanthene-9-carboxamide has been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke.
properties
IUPAC Name |
N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-25(15-13-26(14-15)20-12-23-10-11-24-20)22(27)21-16-6-2-4-8-18(16)28-19-9-5-3-7-17(19)21/h2-12,15,21H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOERWKFHAROBNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NC=CN=C2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2662584.png)
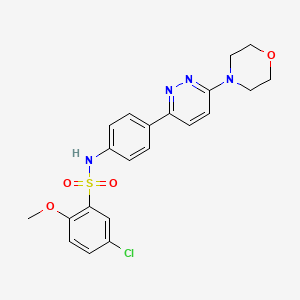
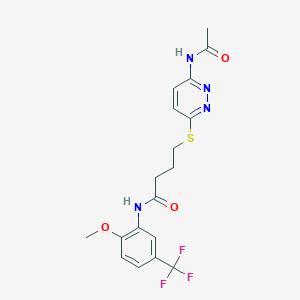
![1-[2-(2,4-Dichlorophenoxy)ethyl]indole-2,3-dione](/img/structure/B2662593.png)
![N-(cyanomethyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(pyridin-2-yl)acetamide](/img/structure/B2662594.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(thiophen-2-yl)propan-2-yl)acrylamide](/img/structure/B2662595.png)
![2-chloro-N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-6-fluorobenzamide](/img/structure/B2662596.png)


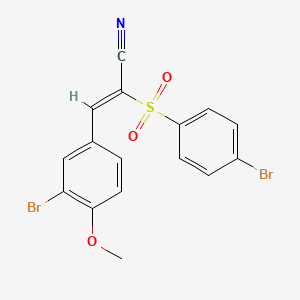

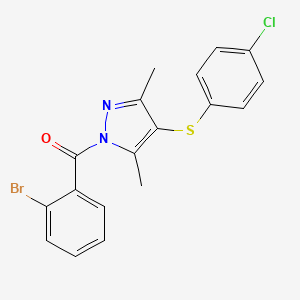

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2662607.png)